molecular formula C23H25N7O B12693567 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- CAS No. 108612-72-2

4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-

Cat. No.: B12693567
CAS No.: 108612-72-2
M. Wt: 415.5 g/mol
InChI Key: WUKOJVKGLLIDEZ-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrimidinone core, a benzimidazole moiety, and a piperidine ring. The presence of these diverse functional groups makes it a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multi-step organic synthesis The process begins with the preparation of the benzimidazole intermediate, which is then coupled with a piperidine derivative

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The use of high-throughput screening and optimization techniques ensures that the yield and purity of the compound are maximized.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is unique due to its combination of a pyrimidinone core, benzimidazole moiety, and piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

108612-72-2

Molecular Formula

C23H25N7O

Molecular Weight

415.5 g/mol

IUPAC Name

2-[methyl-[1-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H25N7O/c1-28(22-25-13-9-21(31)27-22)18-10-14-29(15-11-18)23-26-19-7-2-3-8-20(19)30(23)16-17-6-4-5-12-24-17/h2-9,12-13,18H,10-11,14-16H2,1H3,(H,25,27,31)

InChI Key

WUKOJVKGLLIDEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=N4)C5=NC=CC(=O)N5

Origin of Product

United States

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